molecular formula C22H22O3S B611834 ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate CAS No. 2131803-90-0

ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate

カタログ番号: B611834
CAS番号: 2131803-90-0
分子量: 366.475
InChIキー: BTLUWTPBBDYOKU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The preparation of ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate involves several synthetic routes and reaction conditions. The research team constructed dozens of molecule variations before creating this compound . The synthetic process includes the use of various reagents and catalysts to achieve the desired molecular structure. The industrial production methods for this compound are still under development, with ongoing efforts to optimize the synthesis for large-scale production .

化学反応の分析

ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are intermediates that lead to the final compound, this compound . The compound’s rigid structure limits its flexibility, which reduces the possibility of toxicity development .

生物活性

Ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate, also referred to as WYC-209, is a synthetic retinoid compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 2131803-90-0
  • Molecular Formula : C18H20N2O3S
  • Molecular Weight : 348.43 g/mol

WYC-209 primarily targets retinoic acid receptors (RARs), specifically RARα, RARβ2, and RARγ. The compound binds to these receptors and influences various biochemical pathways:

  • WNT Pathway Modulation : WYC-209 down-regulates WNT4 expression through RARα interaction, which is crucial in cancer cell proliferation and differentiation.
  • Induction of Apoptosis : The compound initiates apoptosis predominantly via the caspase 3 pathway, leading to programmed cell death in cancer cells.

Anticancer Effects

WYC-209 has demonstrated significant anticancer properties in various studies:

  • In Vitro Studies : In laboratory settings, WYC-209 has been tested on multiple cancer cell lines. It showed potent activity against cancer stem cells, which are often resistant to traditional therapies. The compound effectively reduced cell viability and induced apoptosis in these resistant populations.
  • In Vivo Studies : Animal model experiments have confirmed the anti-tumor efficacy of WYC-209. In a melanoma mouse model, treatment with WYC-209 resulted in reduced tumor size and inhibited metastasis without significant toxicity to normal tissues.

Case Studies

Several key studies highlight the biological activity of WYC-209:

  • Study on Cancer Stem Cells :
    • Researchers evaluated the effects of WYC-209 on breast cancer stem cells. The study found that treatment led to a significant decrease in stem cell markers and enhanced sensitivity to chemotherapy agents.
  • Melanoma Model Evaluation :
    • In a controlled experiment using mice with induced melanoma, administration of WYC-209 resulted in a 50% reduction in tumor growth compared to control groups. Histological analysis revealed increased apoptosis rates within tumor tissues.

Comparative Analysis with Similar Compounds

The efficacy and safety profile of WYC-209 is noteworthy when compared to other synthetic retinoids:

Compound NameMechanism of ActionEfficacyToxicity
WYC-209RAR modulationHighLow
Compound ARAR modulationModerateModerate
Compound BNon-RAR pathwaysLowHigh

WYC-209 stands out due to its high efficacy against cancer cells combined with a favorable toxicity profile.

特性

IUPAC Name

ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-4-25-19(23)15-12-21-18(22-13-15)8-6-14-5-7-17-16(11-14)20(2,3)9-10-26(17)24/h5,7,11-13H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMDAYVUHYVJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C#CC2=CC3=C(C=C2)S(=O)CCC3(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。